REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=[CH2:4].[C:7]1(=[O:17])[NH:11][C:10](=[O:12])[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12.[K]>CN(C)C=O>[C:7]1(=[O:17])[N:11]([CH2:5][C:3](=[CH2:4])[CH2:2][Cl:1])[C:10](=[O:12])[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12 |f:1.2,^1:17|
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Name
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|
Quantity
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6.55 g
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Type
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reactant
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Smiles
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ClCC(=C)CCl
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Name
|
|
Quantity
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5.6 g
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Type
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reactant
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Smiles
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C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
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Name
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|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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Then the mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
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after usual work-up, the product was purified by flash chromatography on silica gel (ethyl acetate:hexane; 15:85) (4.2 g, 78%)
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Name
|
|
Type
|
|
Smiles
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C1(C=2C(C(N1CC(CCl)=C)=O)=CC=CC2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |